5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazolone ring substituted with a phenyl group and a 4-chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloroaniline with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propionic acid
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
CAS No. |
7186-69-8 |
---|---|
Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)imino-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-8-12(9-7-11)17-14-10-15(20)19(18-14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
InChI Key |
BITFOPWUFUCBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)Cl)NN(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.